N-cyclohexyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-cyclohexyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an oxolan-2-ylmethyl group, and a triazatricyclo framework
Preparation Methods
The synthesis of N-cyclohexyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo framework and the introduction of the cyclohexyl and oxolan-2-ylmethyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
N-cyclohexyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied .
Comparison with Similar Compounds
N-cyclohexyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar compounds, such as N-cyclohexyl-2-imino-10-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific structural features and the resulting effects on its reactivity and interactions .
Biological Activity
N-cyclohexyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure that incorporates multiple nitrogen atoms. This structural complexity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tricyclic core with the following characteristics:
- Molecular Formula : C23H23N5O3
- Molecular Weight : 421.5 g/mol
- Structural Features : The presence of imine and carbonyl groups, alongside a cyclohexyl group and an oxolan substituent, contributes to its chemical reactivity and potential biological interactions.
Table 1: Structural Characteristics
Feature | Description |
---|---|
Tricyclic Core | Contains multiple nitrogen atoms |
Functional Groups | Imine, carbonyl |
Substituents | Cyclohexyl group, oxolan-2-ylmethyl |
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit antimicrobial activity. The presence of the imine and carbonyl functional groups is often associated with enhanced interaction with microbial targets.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interact with specific molecular targets involved in cancer cell proliferation is under investigation.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes or Receptors : The compound may bind to specific enzymes or receptors, modulating their activity.
- Influence on Cell Signaling Pathways : It may alter signaling pathways that are crucial for cell survival and proliferation.
Table 2: Biological Activities of Similar Compounds
Compound Name | Biological Activity | Structural Features |
---|---|---|
7-cyclohexyl derivatives | Antimicrobial, Anticancer | Tricyclic structure with nitrogen |
1H-Pyrazole Derivatives | Antimicrobial | Five-membered ring with nitrogen |
Benzodiazepines | Anxiolytic | Seven-membered ring with nitrogen |
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial efficacy of structurally similar compounds against various bacterial strains. Results indicated that modifications in the substituents significantly influenced the antimicrobial potency.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. Further research is required to elucidate the precise molecular mechanisms involved.
Properties
CAS No. |
510761-14-5 |
---|---|
Molecular Formula |
C23H27N5O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H27N5O3/c24-20-17(22(29)25-15-7-2-1-3-8-15)13-18-21(28(20)14-16-9-6-12-31-16)26-19-10-4-5-11-27(19)23(18)30/h4-5,10-11,13,15-16,24H,1-3,6-9,12,14H2,(H,25,29) |
InChI Key |
LAVWELHESAWYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5CCCO5 |
Origin of Product |
United States |
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